Lipophilicity (XLogP3-AA) Defines a Distinct Permeability Window Relative to Fluoroaryl and Alkyl‑Only Analogs
The target compound exhibits an XLogP3‑AA of 2.7, which is 0.4 log units higher than the 4‑fluorophenyl analog (XLogP3‑AA = 2.3) and 0.3 log units lower than the isopropyl analog (XLogP3‑AA = 3.0) [1][2]. This intermediate lipophilicity places it within the optimal range for fragment screening (generally logP 1–3) while offering a differentiated balance between passive permeability and aqueous solubility compared to its nearest neighbors.
| Evidence Dimension | Calculated partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | 1-((5-Bromothiophen-2-yl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine: 2.3; 3-(Isobutylsulfonyl)-1-(isopropylsulfonyl)azetidine: 3.0 |
| Quantified Difference | +0.4 log units vs. 4‑fluorophenyl analog; −0.3 log units vs. isopropyl analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
A logP shift of 0.3–0.4 units can significantly impact membrane permeability and solubility, making the target compound a more balanced and less lipophilic alternative for oral fragment progression.
- [1] PubChem Compound Summary for CID 72719107. XLogP3-AA value retrieved 2026-05-06. View Source
- [2] PubChem Compound Summary for CID 141618036 (1-((5-Bromothiophen-2-yl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine) and CID 141611920 (3-(Isobutylsulfonyl)-1-(isopropylsulfonyl)azetidine). National Center for Biotechnology Information (2024). View Source
